molecular formula C17H15F3O B1327442 3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898768-99-5

3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327442
CAS No.: 898768-99-5
M. Wt: 292.29 g/mol
InChI Key: YSUVQDJQYAVVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone (CAS 898768-99-5) is an organic compound with a molecular weight of 292.30 and the molecular formula C 17 H 15 F 3 O . This propiophenone derivative is characterized by a 4-methylphenyl group and a 2'-trifluoromethyl group on the core structure, features often incorporated to fine-tune the properties of molecules in research settings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended purpose.

Properties

IUPAC Name

3-(4-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-12-6-8-13(9-7-12)10-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUVQDJQYAVVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644137
Record name 3-(4-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-99-5
Record name 3-(4-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Method

Overview :
Friedel-Crafts acylation is a widely used method for synthesizing aromatic ketones. This reaction involves the interaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Procedure :

  • Reactants :
    • 4-Methylbenzene (p-toluene)
    • 2-Trifluoromethylbenzoyl chloride
    • Anhydrous aluminum chloride (AlCl₃)
  • Steps :

    • Combine 4-methylbenzene and 2-trifluoromethylbenzoyl chloride in a reaction vessel under anhydrous conditions.
    • Add AlCl₃ slowly while maintaining the temperature below 10°C to avoid side reactions.
    • Stir the mixture at ambient temperature for one hour to ensure homogeneity.
    • Heat the mixture under reflux for two hours to complete the reaction.
  • Post-Reaction Workup :

    • Cool the reaction mixture in an ice bath and pour it into an ice-saturated sodium chloride solution.
    • Separate the organic phase using diethyl ether extraction, followed by washing with dilute sodium hydroxide solution.
    • Dry the organic phase over sodium sulfate and concentrate it under vacuum.
  • Purification :

    • Distill the crude product under reduced pressure and recrystallize from petroleum ether to obtain pure 3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone.

Grignard Reaction Method

Overview :
Grignard reagents are highly reactive organometallic compounds used for forming carbon-carbon bonds. This method involves reacting a Grignard reagent with a nitrile to yield ketones.

Procedure :

  • Reactants :
    • Magnesium powder
    • Anhydrous aluminum chloride (AlCl₃)
    • 4-Methylbromobenzene
    • Tetrahydrofuran (THF) as solvent
    • Propionitrile
  • Steps :

    • Prepare the Grignard reagent by combining magnesium powder, AlCl₃, and 4-methylbromobenzene in THF under reflux conditions (50–80°C). Ensure complete reaction of magnesium by heating for 0.5–1 hour after addition.
    • Slowly add propionitrile to the Grignard reagent while stirring, maintaining a slightly boiling state during the addition. React for an additional 1–2 hours to form the intermediate ketone product.
  • Post-Reaction Workup :

    • Decompose the addition product by carefully adding hydrochloric acid (3 mol/L) under a cold water bath. Separate inorganic and organic phases using standard extraction techniques.
  • Purification :

    • Remove THF via distillation at normal pressure and purify the crude product through reduced-pressure distillation (temperature range: 180–185°C).
  • Yield and Characterization :
    The yield of this method typically exceeds 75%. Characterization can be performed using techniques such as NMR spectroscopy and GC-MS analysis.

Comparison of Methods

Method Advantages Disadvantages
Friedel-Crafts Acylation Simple setup; high selectivity Requires strict temperature control; corrosive reagents
Grignard Reaction Versatile; good yields Sensitive to moisture; complex workup

Notes on Optimization

  • Temperature Control : Both methods require precise temperature management to prevent side reactions or decomposition of reactants.
  • Catalyst Efficiency : High-purity catalysts such as AlCl₃ enhance reaction efficiency but must be handled with care due to their corrosive nature.
  • Purification Techniques : Reduced-pressure distillation and recrystallization are essential for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(4-Methylphenyl)-2’-trifluoromethylbenzoic acid.

    Reduction: Formation of 3-(4-Methylphenyl)-2’-trifluoromethylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Trifluoromethyl vs. Methoxy Groups: Compared to 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (a phenylphenalenone derivative from Musa plants), the trifluoromethyl group in 3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone exhibits stronger electron-withdrawing effects. In contrast, methoxy groups (-OCH₃) are electron-donating, enhancing ring reactivity but introducing polarity that may affect solubility.
  • Methylphenyl vs. Hydroxylated Substituents: The 4-methylphenyl group provides steric bulk without significant polarity, favoring hydrophobic interactions. This contrasts with hydroxylated analogs (e.g., trihydroxy phenalenones), where polar -OH groups enhance hydrogen-bonding capacity but reduce membrane permeability.

Structural and Spectroscopic Differences

  • Core Structure: Unlike diarylpyrazoles (e.g., Celecoxib), which feature a pyrazole ring with sulfonamide and trifluoromethyl groups, this compound has a ketone functional group. This distinction impacts biological activity; Celecoxib’s pyrazole core is critical for cyclooxygenase-2 (COX-2) inhibition, while propiophenones may serve as scaffolds for kinase inhibitors or antifungal agents.
  • NMR Characteristics: Substituent positions significantly affect NMR shifts. For example, in phenylphenalenones, methoxy groups at C-4' produce distinct $^{13}\text{C}$-NMR signals (δ ~159 ppm), whereas the trifluoromethyl group in the target compound would generate unique $^{19}\text{F}$-NMR resonances (typically δ -60 to -70 ppm).

Data Table: Key Comparisons

Compound Core Structure Key Substituents Notable Properties Applications
This compound Propiophenone -CF₃ (2'), 4-methylphenyl (3) High lipophilicity, electron-deficient ring Drug intermediates, agrochemicals
2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene Phenalene -OCH₃ (4'), trihydroxy (1,2,3) Polar, hydrogen-bonding capacity Antibiotic phytoalexins in plants
Celecoxib Diarylpyrazole -CF₃, -SO₂NH₂, 4-methylphenyl COX-2 selectivity, sulfonamide pharmacophore Anti-inflammatory, analgesic

Research Findings and Contradictions

  • Stereochemical Complexity: Phenylphenalenones exhibit stereochemical variations (e.g., axial vs. equatorial hydroxyls) that influence biological activity. For this compound, stereoelectronic effects of the -CF₃ group may similarly dictate conformational preferences, though this remains unstudied.
  • Contradictions in Substituent Roles: While methoxy groups enhance solubility in phenylphenalenones, trifluoromethyl groups in the target compound prioritize metabolic stability over polarity. This highlights a trade-off in substituent selection for drug design.

Biological Activity

3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone, also known by its CAS number 898768-99-5, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, while also providing relevant data tables and summarizing key findings from existing research.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₁₅F₃O. The compound features a trifluoromethyl group and a para-methylphenyl group, contributing to its unique chemical characteristics. Its high boiling point of approximately 363.0 °C and density of about 1.178 g/cm³ indicate its stability under various conditions.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties . Although direct studies on this compound are scarce, similar compounds with structural analogies have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific cellular targets or pathways, potentially modulating enzyme activity or receptor functions, similar to other compounds in its class.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-(3-Methylphenyl)-2'-trifluoromethylpropiophenoneC₁₇H₁₅F₃ODifferent position of methyl and trifluoromethyl groups
3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenoneC₁₇H₁₄ClF₃OContains a chlorine atom instead of a methyl group
3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenoneC₁₇H₁₄F₄OContains a fluorine atom instead of a methyl group

The unique combination of the methyl group at the para position and the trifluoromethyl group in this compound may influence its reactivity and biological activity compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.